4-(Iodomethyl)oxazolidin-2-one
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Overview
Description
4-(Iodomethyl)oxazolidin-2-one is a chemical compound with the molecular formula C4H6INO2. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The presence of an iodomethyl group at the 4-position of the oxazolidinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and processes .
Preparation Methods
The synthesis of 4-(Iodomethyl)oxazolidin-2-one typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates. This method allows for the efficient preparation of 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones . Additionally, microwave-assisted synthesis has been reported to improve the yield and reduce reaction times for the preparation of oxazolidin-2-one derivatives . Industrial production methods often involve the use of palladium-catalyzed N-arylation reactions and other catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
4-(Iodomethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxazolidinone derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include palladium catalysts, aryl bromides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Iodomethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and chiral auxiliaries.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .
Comparison with Similar Compounds
4-(Iodomethyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects compared to linezolid.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis
The uniqueness of this compound lies in its iodomethyl group, which provides distinct reactivity and synthetic utility compared to other oxazolidinone derivatives .
Properties
Molecular Formula |
C4H6INO2 |
---|---|
Molecular Weight |
227.00 g/mol |
IUPAC Name |
4-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
InChI Key |
GSGUMEIFDXIUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)CI |
Origin of Product |
United States |
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